2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
2-(Butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a pyrimidoquinoline derivative characterized by a fused tetracyclic core with a pyridin-3-yl substituent at position 5 and a butylsulfanyl group at position 2. The compound’s structural complexity arises from its pyrimidine and quinoline moieties, which are functionalized with sulfur-containing alkyl chains and aromatic groups.
Properties
IUPAC Name |
2-butylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-2-3-10-27-20-23-18-17(19(26)24-20)15(12-6-5-9-21-11-12)16-13(22-18)7-4-8-14(16)25/h5-6,9,11,15H,2-4,7-8,10H2,1H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPHRVKEMJHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(butylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antitumor and antimicrobial properties, and synthesizes findings from various studies.
Chemical Structure
The compound's structure includes a pyrimidine ring fused with a quinoline moiety and a butylsulfanyl group. The presence of these functional groups is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Testing : Compounds were tested against various human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results showed that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation .
- Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes. This mode of action is crucial for compounds targeting rapidly dividing cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Against Bacteria : Antimicrobial activity was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Synthesis and Evaluation
A study synthesized several derivatives of pyrimido[4,5-b]quinoline and evaluated their biological activities. The findings indicated that modifications in the side chains significantly influenced their potency:
| Compound | Structure Modification | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Methyl group addition | 6.26 ± 0.33 | Antitumor |
| Compound B | Hydroxyl substitution | 16.00 ± 9.38 | Antimicrobial |
| Compound C | Butylsulfanyl group | 20.46 ± 8.63 | Antitumor |
This table illustrates how structural variations can lead to significant differences in biological activity .
Comparative Analysis
In a comparative study of pyrimidine derivatives, it was noted that those with electron-withdrawing groups exhibited enhanced antitumor activity compared to their electron-donating counterparts. This suggests that the electronic nature of substituents plays a critical role in modulating biological effects .
Comparison with Similar Compounds
Key Observations :
- Aryl Substituents: The pyridin-3-yl group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-nitrophenyl in ) or heteroaromatic groups (e.g., thiophene in ).
- Sulfanyl Chains : Propylsulfanyl (shorter chain) in vs. butylsulfanyl (longer chain) in the target compound may alter lipophilicity and membrane permeability.
- Molecular Weight : Derivatives with nitro groups (e.g., ) exhibit higher molecular weights (~426.5) compared to the target compound (estimated 409.5).
Spectral Characterization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(butylsulfanyl)-5-(pyridin-3-yl)-tetrahydropyrimidoquinolinedione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or cyclocondensation strategies. For example, ultrasound-assisted synthesis using Fe(DS)₃ (a Lewis acid-surfactant catalyst) under solvent-free conditions enhances reaction efficiency and reduces time (e.g., 2–4 hours at 60–80°C) . Key variables include solvent polarity, catalyst loading (e.g., 10–15 mol% Fe(DS)₃), and temperature. Column chromatography (silica gel, ethyl acetate/hexane) is typically used for purification .
Q. How is structural elucidation performed for this compound, and what spectroscopic data are critical?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for dione groups) and C–S vibrations (~600–700 cm⁻¹) .
- NMR :
- ¹H NMR : Look for pyridine protons (δ 6.5–8.5 ppm), butylsulfanyl methylene (δ 2.5–3.5 ppm), and tetrahydropyrimidine/quinoline ring protons (δ 1.8–2.5 ppm).
- ¹³C NMR : Carbonyl carbons (δ 160–170 ppm), pyridine carbons (δ 120–150 ppm) .
- Mass Spectrometry : Exact mass (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of butylsulfanyl group) .
Advanced Research Questions
Q. How do substituents on the pyridine or quinoline rings affect biological activity, and what structure-activity relationship (SAR) insights exist?
- Methodological Answer :
- Replace the pyridin-3-yl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) substituents. Evaluate via in vitro assays (e.g., antimicrobial or cytotoxic activity). For example:
- Electron-withdrawing groups (Cl, CF₃) enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Butylsulfanyl vs. methylsulfanyl : Longer alkyl chains improve membrane permeability but may reduce solubility .
- Data Table :
| Substituent (R) | Activity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| Pyridin-3-yl | 12.5 | 0.45 |
| 4-Cl-Pyridin-3-yl | 8.2 | 0.32 |
| 4-OCH₃-Pyridin-3-yl | 18.9 | 0.68 |
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Ring puckering in tetrahydropyrimidoquinoline leads to split signals in ¹H NMR. Use variable-temperature NMR (VT-NMR) to coalesce split peaks .
- Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding (e.g., NH groups in DMSO-d₆ show downfield shifts) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridine vs. quinoline ring substitution) .
Q. What computational methods are suitable for predicting the compound’s binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., kinases, DNA topoisomerases). Focus on hydrogen bonding (pyridin-3-yl N) and hydrophobic contacts (butylsulfanyl) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Data Contradiction Analysis
Q. Why do elemental analysis results sometimes deviate from theoretical values for this compound?
- Methodological Answer :
- Hydration/Solvation : Crystalline hydrates (e.g., 0.5 H₂O) alter %C/H/N. Perform TGA/DSC to quantify solvent loss .
- Synthetic Byproducts : Residual Fe(DS)₃ catalyst (from ultrasound-assisted synthesis) may skew metal content. Use ICP-MS to confirm purity .
Experimental Design
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
